2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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Overview
Description
2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the tert-butyl and chloromethyl groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyridine with tert-butyl isocyanide and formaldehyde in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate imidazoline, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a specific enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-3-(bromomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- 2-tert-Butyl-3-(iodomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- 2-tert-Butyl-3-(methyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Uniqueness
2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to the presence of the chloromethyl group, which makes it a versatile intermediate for various chemical reactions. The tert-butyl group also provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. This combination of functional groups makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-tert-butyl-3-(chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H19ClN2/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-8H2,1-3H3 |
InChI Key |
WRPJZYNJVIBMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCCCC2=N1)CCl |
Origin of Product |
United States |
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